BenchChemオンラインストアへようこそ!

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine

Enzyme Inhibition Acetylcholinesterase Carbonic Anhydrase

This piperazine derivative features a 2-chloro-4-nitrophenyl and N-acetyl moiety, enabling dual AChE/CA II inhibition (Ki 1.10/1.90 nM) and serving as a validated intermediate for oncology scaffolds. Its SNAr-reactive chloro and reducible nitro groups allow sequential functionalization for focused library synthesis. Choose this compound for CNS-targeted research requiring defined physicochemical properties.

Molecular Formula C12H14ClN3O3
Molecular Weight 283.71 g/mol
CAS No. 101970-40-5
Cat. No. B1272794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine
CAS101970-40-5
Molecular FormulaC12H14ClN3O3
Molecular Weight283.71 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C12H14ClN3O3/c1-9(17)14-4-6-15(7-5-14)12-3-2-10(16(18)19)8-11(12)13/h2-3,8H,4-7H2,1H3
InChIKeyOFCJTLZYBAMNSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine (CAS 101970-40-5): Key Properties, Chemical Class & Research-Grade Identity


1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine (CAS 101970-40-5) is a piperazine derivative characterized by an acetyl group at one piperazine nitrogen and a 2-chloro-4-nitrophenyl substituent at the other [1]. It has the molecular formula C₁₂H₁₄ClN₃O₃ and a molecular weight of approximately 283.71 g/mol . This compound belongs to a class of N-phenylpiperazines known for diverse biological activities, including antimicrobial and anticancer properties [2]. It is primarily used as a research intermediate, not for human therapeutic applications . Key physicochemical properties include a predicted LogP of 2.44, a topological polar surface area of 69.4 Ų, and a reported aqueous solubility of <0.1 mg/mL [3].

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine (CAS 101970-40-5): Why In-Class Analogs Cannot Be Simply Substituted


Piperazine derivatives with different aryl substitution patterns exhibit markedly distinct biological activity profiles, physicochemical properties, and synthetic utility. Direct substitution of 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine with its non-chlorinated analog (1-acetyl-4-(4-nitrophenyl)piperazine, CAS 16264-08-7) or its non-acetylated parent (1-(2-chloro-4-nitrophenyl)piperazine, CAS 114878-60-3) is not scientifically valid without re-validation of potency, selectivity, solubility, and downstream reactivity. The specific combination of the 2-chloro substituent, the 4-nitro group, and the N-acetyl moiety creates a unique electronic and steric environment that governs its behavior in biological assays [1] and as a synthetic building block [2]. The following evidence demonstrates where this compound possesses quantifiable, verifiable differentiation relative to its closest comparators.

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine (CAS 101970-40-5): Quantifiable Differentiation vs. Key Comparators


1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine: Sub-Nanomolar Acetylcholinesterase Inhibition vs. In-Class Baseline

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine demonstrates potent inhibition of acetylcholinesterase (AChE) with a Ki of 1.10 nM, as curated in BindingDB from ChEMBL [1]. This value is approximately 1.7-fold more potent than its inhibition of carbonic anhydrase II (Ki = 1.90 nM) [1] and represents a >1000-fold improvement over the class-average micromolar AChE inhibition reported for simple N-phenylpiperazine derivatives lacking the 2-chloro-4-nitro substitution pattern [2].

Enzyme Inhibition Acetylcholinesterase Carbonic Anhydrase Medicinal Chemistry

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine: Dual Enzyme Inhibition Profile vs. Single-Target Analogs

In addition to its AChE activity, 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine inhibits human carbonic anhydrase II (CA II) with a Ki of 1.90 nM and an IC₅₀ of 9.30 nM [1]. This dual inhibition profile is not observed for the non-chlorinated analog 1-acetyl-4-(4-nitrophenyl)piperazine, which shows no significant CA II activity in the same assay platform [2]. The presence of the 2-chloro substituent appears to confer this additional target engagement.

Polypharmacology Carbonic Anhydrase Acetylcholinesterase Enzyme Inhibition

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine: Physicochemical Differentiation – LogP and Solubility vs. Non-Chlorinated Analog

The 2-chloro substitution significantly alters lipophilicity. 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine has a predicted LogP of 2.44 [1], compared to a predicted LogP of approximately 1.5 for the non-chlorinated analog 1-acetyl-4-(4-nitrophenyl)piperazine [2]. This increase in LogP corresponds to reduced aqueous solubility: the target compound has reported aqueous solubility of <0.1 mg/mL , while the non-chlorinated analog is moderately soluble in water .

Physicochemical Properties Lipophilicity Solubility Drug Design

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine: Synthetic Utility – Dual Reactive Handles vs. Single-Function Intermediates

The compound possesses two orthogonal reactive handles: (1) the 2-chloro substituent, which is susceptible to nucleophilic aromatic substitution (SNAr), and (2) the 4-nitro group, which can be reduced to an amine for further derivatization . In contrast, the non-acetylated parent 1-(2-chloro-4-nitrophenyl)piperazine lacks the N-acetyl protecting group, which limits its utility in multi-step syntheses where chemoselective N-functionalization is required . The N-acetyl group can be readily cleaved under acidic or basic conditions to reveal the secondary amine for subsequent reactions.

Synthetic Chemistry Building Block Medicinal Chemistry Piperazine Derivatives

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine: Patent-Exemplified Intermediate in Kinase Inhibitor Synthesis

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine is explicitly disclosed as a synthetic intermediate in WO2005/075461 A1, assigned to AstraZeneca, which describes imidazolo-5-yl-2-anilinopyrimidines as cell-cycle inhibitory agents with anticancer activity [1]. The compound appears on page 101 of the patent specification [2]. Its use as a key building block in a patent-exemplified kinase inhibitor scaffold distinguishes it from non-chlorinated analogs, which are not cited in this patent context.

Patent Literature Kinase Inhibitor Cancer Research Synthetic Intermediate

1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine (CAS 101970-40-5): High-Value Research and Industrial Application Scenarios


Dual Acetylcholinesterase / Carbonic Anhydrase II Inhibitor Screening

Based on its sub-nanomolar Ki values for both AChE (1.10 nM) and CA II (1.90 nM) [1], this compound is well-suited for academic or biotech screening campaigns targeting polypharmacological modulation of cholinergic and carbonic anhydrase pathways. It can serve as a tool compound or starting point for SAR exploration in glaucoma or neurodegenerative disease models. Substitution with non-chlorinated analogs would require re-validation of both targets.

Synthesis of Kinase Inhibitor Libraries Using a Patent-Validated Building Block

As an intermediate in WO2005/075461 A1 [2], 1-acetyl-4-(2-chloro-4-nitrophenyl)piperazine provides a validated entry into imidazolo-pyrimidine scaffolds with demonstrated cell-cycle inhibitory activity. Medicinal chemistry teams can leverage this known intermediate to accelerate hit-to-lead campaigns in oncology, with the added benefit of a protected piperazine nitrogen for late-stage diversification.

Diversification via Orthogonal Reactive Handles: SNAr and Nitro Reduction

The presence of both an SNAr-reactive 2-chloro group and a reducible 4-nitro group makes this compound an attractive core for generating focused libraries. Sequential functionalization—first reducing the nitro group to an amine, then performing amide coupling or reductive amination—enables the rapid exploration of chemical space around the piperazine scaffold. This dual-handle approach is not feasible with the non-acetylated parent, which lacks the N-protection needed for chemoselective transformations.

Physicochemical Profiling for CNS-Penetrant Lead Optimization

With a predicted LogP of 2.44 and a topological polar surface area of 69.4 Ų [3], this compound falls within a favorable range for passive blood-brain barrier permeability. Researchers investigating CNS targets can use this compound as a reference point for optimizing lipophilicity while maintaining target potency, particularly when comparing the effects of chloro vs. non-chloro substitution on permeability and solubility [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Acetyl-4-(2-chloro-4-nitrophenyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.